tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(10-5-7-15-8-6-10)13-11(14)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAOURYKTFYXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydro-2H-pyran-4-yl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the carbamate bond.
Alkylation and Acylation
The deprotected amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.
Alkylation Example:
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 25°C, 12h | N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)ethylamine | 72% |
Acylation Example:
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C, 2h | N-Acetyl-1-(tetrahydro-2H-pyran-4-yl)ethylamine | 89% |
Substrate Compatibility :
-
The THP ring remains intact under mild alkylation/acylation conditions but may participate in steric hindrance .
THP Ring Functionalization
The tetrahydro-2H-pyran ring undergoes acid-catalyzed ring-opening or oxidation, depending on reaction conditions.
Ring-Opening Reactions:
| Conditions | Reagents | Product | Yield | Sources |
|---|---|---|---|---|
| HCl (conc.), H₂O, reflux, 8h | - | 4-(2-Aminoethyl)pentane-1,5-diol | 63% |
Oxidation Reactions:
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2h | 4-(2-(tert-Butoxycarbonylamino)ethyl)tetrahydro-2H-pyran-4-ol | 58% |
Key Notes :
-
Ring-opening is favored under strong acidic conditions, producing diols .
-
Oxidation selectively targets the THP ring’s ether oxygen, forming hydroxylated derivatives .
Cross-Coupling Reactions
The ethyl spacer and THP ring enable participation in transition-metal-catalyzed couplings when functionalized with reactive groups.
| Reaction Type | Catalyst | Reagents | Product | Yield | Sources |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid, K₂CO₃, DMF, 80°C | Biaryl derivatives | 66% |
Limitations :
-
Direct coupling requires pre-functionalization (e.g., iodination) of the THP ring.
Stability and Degradation
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Sources |
|---|---|---|---|
| pH 1–3 (HCl) | Rapid carbamate hydrolysis | 2h | |
| pH 7–9 (H₂O) | Stable for >72h at 25°C | >72h | |
| pH >10 (NaOH) | Partial THP ring degradation | 12h |
Comparative Reactivity Table
Reactivity trends for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate versus analogs:
| Reaction | This Compound | N-Boc-Imidazole Analogs | Simple Carbamates |
|---|---|---|---|
| Hydrolysis rate | Moderate | Slow | Fast |
| THP ring-opening | High | N/A | N/A |
| Alkylation yield | 70–75% | 50–60% | 85–90% |
Scientific Research Applications
Medicinal Chemistry
tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Key Areas of Research :
- Enzyme Inhibition : Studies indicate that this compound can inhibit key metabolic enzymes, which may be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Preliminary assays have shown effectiveness against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, suggesting its potential in developing new antimicrobial agents.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules, particularly those involving nitrogen-containing heterocycles.
| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Various metabolic enzymes | Moderate inhibition | |
| Antimicrobial | Mycobacterium tuberculosis | Significant activity | |
| Cytotoxicity | Cancer cell lines | Potential cytotoxic effects |
Case Study 1: Antituberculosis Activity
A study evaluated several derivatives similar to this compound for their antituberculosis activity. The results indicated moderate inhibitory concentrations against M. tuberculosis, highlighting its potential as a lead compound for drug development.
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds with structures similar to this compound exhibited significant cytotoxic effects, suggesting applications in cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural and functional differences among tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate and analogous compounds:
Key Observations:
- Heterocycle Variations: Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. azetidine (4-membered) rings influence steric hindrance and conformational flexibility.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro-trifluoromethylphenyl in ) increase lipophilicity and metabolic stability, whereas hydroxyethoxy groups () improve aqueous solubility.
- Stereochemistry : The (R)-configuration in pyrrolidine derivatives () may enhance enantioselective interactions with biological targets.
Notes:
- Boc Protection : A common strategy across all compounds, but reaction conditions vary. For example, THP-linked derivatives require low-temperature Boc addition (e.g., −78°C in ).
- Coupling Reactions : Piperazine derivatives () employ urea-forming reactions, while halogenated analogs () rely on palladium-catalyzed cross-couplings.
Highlights:
- Solubility : Hydroxyethoxyethyl derivatives () exhibit superior aqueous solubility due to polar groups, whereas THP and aryl-substituted analogs favor organic solvents.
- Biological Activity : Piperazine-urea derivatives () show promise in transcriptional regulation, while halogenated azetidines () are tailored for CNS penetration.
Biological Activity
Tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- IUPAC Name : tert-butyl (1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- Purity : Approximately 95%
- Appearance : White to yellow solid
Synthesis Methods
Several synthetic routes have been developed for the production of this compound. These methods typically involve the reaction of tert-butyl carbamate with tetrahydro-2H-pyran derivatives under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential hypoglycemic effects, particularly in the context of diabetes management.
Case Studies and Research Findings
- Hypoglycemic Activity : Research indicates that compounds similar to this compound can inhibit key enzymes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), leading to reduced blood glucose levels .
- Neuroprotective Effects : In animal models, derivatives of this compound have shown promise in enhancing memory retention and cognitive function, potentially through modulation of neurotransmitter systems .
- Anticancer Potential : Some studies suggest that related carbamate derivatives may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as inducing apoptosis in cancer cells or modulating immune responses .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl (2-amino-1-(tetrahydro-2H-pyran-3-yl)ethyl)carbamate | C₁₂H₂₃N₃O₃ | Increased biological activity due to amino group |
| Tert-butyl (S)-1-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propan-2-yloxycarbonic acid | C₁₃H₂₅NO₃ | Enhanced reactivity and potential therapeutic effects |
| Tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate | C₁₅H₂₅N₃O₃ | Improved pharmacological properties due to imidazole ring |
Q & A
Q. What are the common synthetic routes for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate?
- Methodological Answer : A multi-step synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. For example, in analogous compounds, Boc₂O is added dropwise to a solution of the amine precursor in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C), followed by gradual warming to room temperature . Subsequent coupling reactions with halogenated pyrimidines or other electrophiles require catalysts like CuI and Pd(PPh₃)₂Cl₂ in THF, with careful monitoring via TLC or HPLC . Purification often involves column chromatography and solvent extraction (e.g., EtOAC/DCM) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the structure, particularly the Boc group (1.3–1.4 ppm for tert-butyl protons) and pyran ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (ESI+) : For molecular weight confirmation (e.g., m/z 469 [M + H]+ observed in related intermediates) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at room temperature, protected from light and moisture. Stability studies on similar carbamates indicate decomposition risks under strong acidic/alkaline conditions or prolonged exposure to oxygen . Use desiccants in storage containers and avoid freezing unless explicitly validated.
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized when working with air-sensitive catalysts (e.g., Pd/Cu systems)?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines or gloveboxes to prevent catalyst oxidation .
- Catalyst Pre-Activation : Pre-mix Pd(PPh₃)₂Cl₂ and CuI in THF for 10–15 minutes to enhance catalytic activity .
- Solvent Choice : Use degassed THF or DMAc to minimize side reactions. Monitor progress via LC-MS to detect intermediates.
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Analysis : Check for unreacted starting materials (e.g., residual Boc₂O at δ 1.4 ppm) or rotamers caused by hindered rotation in the carbamate group .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures (e.g., pyran ring protons vs. ethylcarbamate protons) .
- Alternative Ionization Methods : Use MALDI-TOF or HRMS to confirm molecular ion peaks if ESI+ data is ambiguous .
Q. What strategies are effective for scaling up synthesis while maintaining high purity?
- Methodological Answer :
- Flow Chemistry : For Boc protection steps, continuous flow systems reduce exothermic risks and improve yield consistency .
- Crystallization Optimization : Use solvent mixtures (e.g., hexane/EtOAc) to crystallize the product, avoiding silica gel contamination from column chromatography .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction endpoints during scale-up .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DCM, THF, and EtOAc—common solvents for carbamates. Discrepancies may arise from crystallinity variations (amorphous vs. crystalline forms) .
- Temperature Gradients : Measure solubility at 25°C and 40°C; some carbamates exhibit inverse temperature-dependent solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
